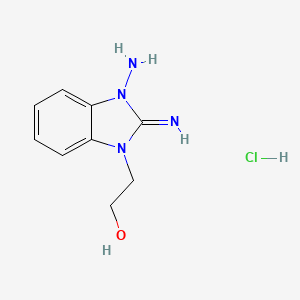
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride, also known as ABT-702, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It was first synthesized in 1999 by Abbott Laboratories and has since been the subject of numerous scientific studies.
作用機序
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride is a potent inhibitor of the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. By inhibiting adenosine kinase, this compound increases the levels of adenosine in the brain, which has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Furthermore, this compound has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde.
実験室実験の利点と制限
One of the main advantages of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride is its potency as an adenosine kinase inhibitor. Furthermore, this compound has been shown to have good bioavailability and can cross the blood-brain barrier. However, one limitation of this compound is its potential for off-target effects, as it may also inhibit other enzymes that are involved in adenosine metabolism.
将来の方向性
There are several future directions for the study of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride. One potential application is in the treatment of neuropathic pain, as this compound has been shown to reduce pain behavior in animal models. Furthermore, this compound may have potential in the treatment of other neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
合成法
The synthesis of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride involves a multi-step process that begins with the reaction of 2-nitrobenzimidazole with ethylene glycol to form 2-(2-nitro-1H-benzimidazol-1-yl)ethanol. This compound is then reduced to 2-(2-amino-1H-benzimidazol-1-yl)ethanol, which is subsequently reacted with cyanamide to form 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of this compound.
科学的研究の応用
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been extensively studied for its potential in the treatment of various diseases, including multiple sclerosis, Parkinson's disease, and neuropathic pain. In animal models, this compound has been shown to reduce inflammation and improve motor function in mice with multiple sclerosis. Furthermore, this compound has been shown to reduce the levels of adenosine, a neurotransmitter that is involved in the development of Parkinson's disease.
特性
IUPAC Name |
2-(3-amino-2-iminobenzimidazol-1-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.ClH/c10-9-12(5-6-14)7-3-1-2-4-8(7)13(9)11;/h1-4,10,14H,5-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBYQBKRPQWFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=N)N2N)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5235226.png)
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5235234.png)
![3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5235257.png)


![2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5235276.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)



![1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5235293.png)
![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235299.png)
![3-(2-furyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5235316.png)